Kavaform

Description

Historical Precedence and Academic Documentation of Kavaform as a Formulation

Academic documentation of this compound as a specific formulation dates back at least to the early 1970s. Notably, toxicological studies on this compound were conducted by Hapke and coworkers in 1971 nih.govnih.govsci-hub.sed-nb.info. These studies investigated the effects of this preparation in animal models, establishing a historical precedent for the academic examination of this compound as a defined chemical entity nih.govsci-hub.se. This compound has been described in the context of these studies as a German geriatric preparation nih.govird.fr.

Identification of Primary Chemical Constituents Within this compound

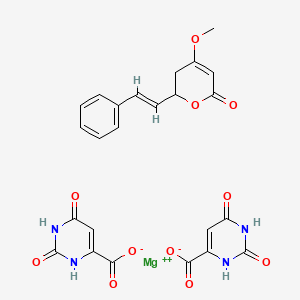

Based on academic documentation, this compound is characterized by the inclusion of two primary chemical constituents: d,l-Kavain and Magnesium Orotate (B1227488) nih.gov. One source also mentions Vitis Vinifera Rubra as a component in "this compound Capsules," though the core academic documentation often highlights d,l-Kavain and Magnesium Orotate sdrugs.com. This article focuses on the two constituents consistently identified across key academic references regarding the this compound formulation.

Chemically, d,l-Kavain has the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol chemicalbook.comscbt.comchromadex.com. It is classified as a substituted α-pyrone nih.gov. Academic inquiry into d,l-Kavain includes studies on its properties and its role as a constituent within kava (B3030397) extracts nih.govresearchgate.netresearchgate.net.

Here is a summary of the chemical properties of d,l-Kavain:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | chemicalbook.comscbt.comchromadex.com |

| Molecular Weight | 230.26 g/mol | chemicalbook.comscbt.comchromadex.com |

| CAS Number | 3155-48-4 | chemicalbook.comscbt.comchromadex.com |

| Form | Solid (Off-White to Pale Yellow) | chemicalbook.comnacchemical.com |

Magnesium Orotate serves as another key constituent in the this compound formulation nih.gov. It is a chemical salt formed from magnesium and orotic acid drugbank.comnih.govglobalcalcium.comwbcil.com. Magnesium Orotate is recognized as a source of magnesium and has been utilized in various contexts, including as a mineral supplement drugbank.comnih.govglobalcalcium.comwbcil.com.

The chemical formula for Magnesium Orotate is typically cited as C₁₀H₆MgN₄O₈, with a molecular weight of 334.48 g/mol drugbank.comnih.govglobalcalcium.comwbcil.com. Another form, Magnesium Orotate dihydrate, with the formula C₁₀H₈MgN₄O₈·2H₂O and a molecular weight of 312.54 g/mol , is also known ontosight.ai. Magnesium Orotate is reported to have poor solubility in water drugbank.comglobalcalcium.comwbcil.com.

Here is a summary of the chemical properties of Magnesium Orotate:

| Property | Value | Source |

| Molecular Formula | C₁₀H₆MgN₄O₈ (anhydrous) | drugbank.comnih.govglobalcalcium.comwbcil.com |

| Molecular Weight | 334.48 g/mol (anhydrous) | drugbank.comnih.govglobalcalcium.comwbcil.com |

| CAS Number | 34717-03-8 | globalcalcium.com |

| Solubility | Poor in water | drugbank.comglobalcalcium.comwbcil.com |

Structure

2D Structure

Properties

CAS No. |

8074-25-7 |

|---|---|

Molecular Formula |

C24H20MgN4O11 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate;4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C14H14O3.2C5H4N2O4.Mg/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11;2*8-3-1-2(4(9)10)6-5(11)7-3;/h2-8,10,12H,9H2,1H3;2*1H,(H,9,10)(H2,6,7,8,11);/q;;;+2/p-2/b8-7+;;; |

InChI Key |

BBHWXJIYMDQYBT-SYVONOGFSA-L |

SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2.C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2.C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2.C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] |

Synonyms |

kavaform |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of D,l Kavain

Botanical Sourcing of Kavain (B167398) Precursors: Piper methysticum

The primary botanical source for kavain and other kavalactones is Piper methysticum, a plant native to the Pacific Islands. biorxiv.orgbiorxiv.orgwikipedia.orgmdpi.comresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgwikidata.orgwikidata.orguni.luontosight.aithegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comnih.govnih.govnih.govnih.govnih.govcdutcm.edu.cnnih.govuni.luctdbase.orgnih.govuni.lupsu.educirad.frwilliams.eduresearchgate.netresearchgate.netresearchgate.netfoodstandards.gov.au This plant, often referred to as kava (B3030397), has been traditionally cultivated for millennia for the psychoactive beverage derived from its roots. biorxiv.orgbiorxiv.orgwikipedia.orgwilliams.edu While kavalactones are found throughout the plant, their concentration is highest in the roots and rhizomes, particularly in mature plants harvested after at least four years of growth. wikipedia.orgmdpi.com Piper wichmannii, a seeded, wild form, is considered the wild ancestor of the sterile cultivated P. methysticum. wikipedia.orgcirad.fr

Chemodiversity and Cultivar-Specific Composition of Kavain-Producing Plants

The chemical composition of kavalactones in Piper methysticum exhibits significant chemodiversity, influenced by factors such as cultivar, plant part, and growing conditions. mdpi.comfoodstandards.gov.au Although over 18 different kavalactones have been identified, six are considered major constituents, collectively accounting for approximately 96% of the total kavalactone content in kava extracts. wikipedia.orgmdpi.com These six major kavalactones are kavain, dihydrokavain (B1670604), methysticin (B1662917), dihydromethysticin (B1670609), yangonin (B192687), and desmethoxyyangonin (B154216). wikipedia.orgmdpi.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgpsu.eduwilliams.eduresearchgate.netiiab.me

The relative abundance of these major kavalactones varies among different kava cultivars, contributing to distinct chemotypes. For instance, kavain is often the most abundant kavalactone in the roots of certain cultivars. mdpi.com Studies analyzing the kavalactone profiles of different Piper species have shown that kavalactones are major secondary metabolites specifically in P. methysticum, being absent in other examined Piper species. biorxiv.orgresearchgate.netresearchgate.net In addition to kavalactones, P. methysticum also contains related compounds such as flavokavains (flavokavain A, B, and C). biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netfoodstandards.gov.aumit.edu

A representative distribution of major kavalactones in dried roots and rhizomes can be illustrated, although specific percentages are highly cultivar-dependent. For example, one study found total kavalactone content ranging from 4.7% to 8.2% in dried roots and rhizomes, with kavain being the major component (27–34 wt. % of total kavalactones). mdpi.com

Theoretical Biosynthetic Routes to Kavalactones, Including Kavain

Kavalactones are classified as polyketides, and their biosynthesis is proposed to originate from precursors in the phenylpropanoid pathway. biorxiv.orgbiorxiv.orgresearchgate.net The theoretical biosynthetic route involves the condensation of a hydroxycinnamoyl-CoA starter unit (such as p-coumaroyl-CoA or feruloyl-CoA) with malonyl-CoA extender units. biorxiv.orgbiorxiv.orgfrontiersin.org This initial condensation step is catalyzed by a polyketide synthase. biorxiv.orgbiorxiv.orgresearchgate.netmit.edu

Unlike chalcone (B49325) synthase (CHS), which is involved in flavonoid biosynthesis and produces a tetraketide intermediate, the biosynthesis of kavalactones is hypothesized to involve a styrylpyrone synthase (SPS). biorxiv.orgbiorxiv.orgresearchgate.netmit.edu This SPS enzyme is thought to catalyze the formation of a triketide intermediate that subsequently undergoes lactonization to yield the characteristic styrylpyrone backbone of kavalactones. biorxiv.orgbiorxiv.org Further structural diversity among kavalactones, leading to compounds like kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin, arises from subsequent modifications of this core structure by tailoring enzymes. biorxiv.orgbiorxiv.orgresearchgate.net These modifications include methylation, reduction of double bonds, and the formation of methylenedioxy bridges. biorxiv.orgbiorxiv.org

Enzymatic Catalysis in Kavalactone Biosynthesis

The enzymatic machinery responsible for kavalactone biosynthesis has been increasingly elucidated. A key enzyme in the pathway is styrylpyrone synthase (SPS), which has evolved from an ancestral chalcone synthase (CHS). biorxiv.orgbiorxiv.orgresearchgate.netmit.edu In P. methysticum, two paralogous SPS enzymes, PmSPS1 and PmSPS2, have been identified as catalyzing the formation of the kavalactone scaffold. researchgate.netmit.edu These enzymes accept a hydroxycinnamoyl-CoA thioester and malonyl-CoA to form the styrylpyrone structure. biorxiv.orgbiorxiv.orgfrontiersin.org

Following the formation of the basic styrylpyrone scaffold, a suite of tailoring enzymes acts regio- and stereo-specifically to generate the diverse array of kavalactones. biorxiv.orgbiorxiv.orgresearchgate.net These enzymes include O-methyltransferases (OMTs) responsible for adding methyl groups, and oxidoreductases. biorxiv.orgbiorxiv.org A specific kavalactone reductase has been identified that produces a subset of chiral kavalactones. researchgate.net The formation of the methylenedioxy bridge found in methysticin and dihydromethysticin-like kavalactones is thought to involve plant cytochrome P450 enzymes, potentially from the CYP719 family, which are known to catalyze similar reactions in the biosynthesis of other natural products. biorxiv.orgbiorxiv.org Research has also explored the potential of using these biosynthetic enzymes for the chemoenzymatic synthesis of kavalactones in heterologous hosts. researchgate.netresearchgate.netmit.edu

Synthetic Methodologies and Chemical Derivatization of Kavain

Total Synthesis Approaches for d,l-Kavain

The synthesis of d,l-Kavain, the racemic form of the natural product, has been a subject of interest for chemists, leading to a variety of synthetic strategies. Early methods established the foundational routes to the kavalactone core. A notable approach involves an aldolization-lactonization process. researchgate.net This strategy typically begins with a condensation reaction to form a key intermediate, which then undergoes cyclization to form the characteristic α-pyrone ring of the kavalactone structure.

Key reactions in these syntheses often include:

Aldol (B89426) Condensation: To build the carbon skeleton.

Lactonization: To form the six-membered lactone ring.

Wittig or Horner-Wadsworth-Emmons reactions: To install the styryl side chain.

These foundational methods provide a reliable, albeit non-stereoselective, means of accessing the Kavain (B167398) scaffold, enabling further biological and chemical studies.

Stereoselective Synthesis of Kavain Enantiomers

Producing enantiomerically pure Kavain is crucial, as different enantiomers can exhibit distinct biological activities. nih.govresearchgate.net Researchers have developed several asymmetric pathways to achieve this.

One successful approach utilizes chiral auxiliaries. acs.org For instance, aldol reactions employing N-acetyl thiazolidinethiones can set the stereochemistry at the C6 position of the lactone ring. acs.org Another method is the asymmetric catalytic Mukaiyama aldol addition of dienolate nucleophile equivalents. acs.org

Chemoenzymatic methods have also proven effective. Lipase-mediated kinetic resolution of a β-hydroxy ester intermediate has been used to separate enantiomers with high enantiomeric excess. researchgate.net This process allows for the preparation of both enantiomeric forms of key precursors. For example, the resolution of methyl-3-hydroxy-5-phenylpentanoate using Pseudomonas cepacia lipase (B570770) can provide access to both (R)- and (S)- intermediates, which can then be converted to the respective Kavain enantiomers. researchgate.net

A metathesis-based synthesis has been employed for the total synthesis of (R)-kavain starting from commercially available dimethyl D-malate. researchgate.net Additionally, a strategy involving the (MeCN)₂PdCl₂-catalyzed isomerization of a cis double bond has been successfully used to synthesize (R)-(+)-kavain from a chiral starting material, 2,3-O-isopropylidene-D-glyceraldehyde. researchgate.net

Rational Design of Kavain Analogues and Derivatives

The rational design of Kavain analogues aims to explore and optimize the biological activities of the kavalactone scaffold, leading to compounds with enhanced potency or novel therapeutic properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies guide these modifications.

Key areas of modification include:

The Styryl Group: Altering the substituents on the aromatic ring can significantly impact activity. For example, introducing fluorine atoms or other functional groups has been explored to create analogues with potent analgesic activity. nih.gov In one study, a 4-fluorophenyl derivative showed potent, dose-dependent analgesic effects in mouse models. nih.gov

The Lactone Ring: Modifications to the α-pyrone ring, such as saturation to form dihydropyrones or altering substitution patterns, have been investigated. researchgate.net

The C6 Side-Chain: The length and functionality of the side-chain attached to the lactone ring can be varied to probe steric and electronic requirements for biological activity. nih.gov

These design strategies have led to the synthesis of focused libraries of analogues. researchgate.net For instance, synthetic kavalactones bearing 4-trifluoromethoxy, 4-difluoromethoxy, and 4-phenoxy substitutions on the aryl ring have shown increased anthelmintic activity compared to the parent compounds. nih.govmonash.edu The goal of such medicinal chemistry efforts is to optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.gov

Development of Novel Synthetic Pathways for Kavalactone Scaffolds

Beyond the synthesis of Kavain itself, there is ongoing research into developing new and more versatile synthetic methods for the general kavalactone scaffold. biorxiv.orgsemanticscholar.org These novel pathways aim to provide more efficient access to a wider range of structurally diverse analogues.

Modern catalytic methods have been particularly impactful. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, have been used to construct the styryl side-chain of kavalactone derivatives. researchgate.netresearchgate.net These methods offer a high degree of flexibility for introducing various aryl and vinyl groups. For example, kavalactone derivatives have been synthesized via a Heck reaction between 4-methoxy-6-vinyl-5,6-dihydropyran-2-one and different aryl iodides. researchgate.net

Other innovative approaches include:

Metathesis Reactions: Ring-closing metathesis has been utilized as a key step in forming the dihydropyrone ring. acs.org

Phosphine-Catalyzed Preparations: A phosphine-catalyzed reaction between methyl allenoate and various aryl aldehydes has been used to generate a small library of Kavain analogs, allowing for a survey of steric and electronic requirements for activity. nih.gov

Tandem Reactions: Nickel hydride-mediated tandem isomerization-aldolisation reactions have been developed for the synthesis of δ-valerolactones, which are structurally related to the kavalactone core. researchgate.net

These advanced synthetic strategies not only improve the efficiency of kavalactone synthesis but also expand the chemical space that can be explored, facilitating the discovery of new bioactive molecules. biorxiv.org

Molecular and Subcellular Mechanisms of Action of D,l Kavain

Elucidation of Specific Molecular Targets of Kavain (B167398) in vitro

In vitro studies have been crucial in identifying the direct molecular targets of kavain, revealing a multi-target profile that includes neurotransmitter receptors and ion channels. These interactions form the basis of its pharmacological activity.

Kavain's interaction with inhibitory neurotransmitter receptors is a key aspect of its mechanism of action.

GABA-A Receptors: A significant body of evidence points to the modulation of γ-aminobutyric acid type A (GABA-A) receptors as a primary mechanism for kavain. plos.orgresearchgate.net Studies using human recombinant GABA-A receptors have shown that kavain potentiates current responses elicited by GABA. plos.orgnih.gov This modulation occurs in a manner that is not dependent on the specific subunit composition of the receptor, as kavain enhances activity at numerous GABA-A receptor subtypes, including α1β2, β2γ2L, αxβ2γ2L (where x = 1, 2, 3, or 5), α1βxγ2L (where x = 1, 2, or 3), and α4β2δ. plos.orgnih.gov However, the enhancement is more pronounced at extrasynaptic α4β2δ receptors, where kavain can double the maximal response to GABA. wikipedia.orgplos.orgresearchgate.netnih.gov Crucially, this potentiation is not affected by flumazenil, indicating that kavain acts via a novel site distinct from the classical benzodiazepine (B76468) binding site. plos.orgnih.govnih.gov

Glycine (B1666218) Receptors: Kavain also acts as an inhibitor of the human α1 glycine receptor. researchgate.net Comparative studies show it is the most potent inhibitor among several kavalactones, with an IC50 value of 0.077 mM. researchgate.netresearchgate.net The inhibitory action is additive with strychnine (B123637), suggesting that the binding of kavain and strychnine to the receptor may be mutually exclusive. researchgate.net

Monoamine Systems: Kavain demonstrates a dose-dependent effect on neurotransmitter levels in the mesolimbic system. nih.gov Low doses can decrease dopamine (B1211576) levels, while higher doses may cause an increase. nih.gov It also leads to a decrease in serotonin (B10506) (5-HT) concentrations. nih.gov Furthermore, kavain can reversibly inhibit both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which suggests a modulatory effect on serotonin, norepinephrine, and dopamine signaling pathways. wikipedia.org

Kavain directly modulates the function of several voltage-gated ion channels, contributing to its anticonvulsive and muscle-relaxing properties. wikipedia.org

Voltage-Gated Sodium (Na+) Channels: Kavain produces a rapid, reversible, and concentration-dependent inhibition of voltage-operated Na+ channels in hippocampal neurons. nih.govresearchgate.net This effect is enhanced when the cell membrane is depolarized. nih.gov The mechanism involves interaction with the channels in both their resting closed and inactivated states, which shifts the inactivation curve, accelerates the time-course of inactivation, and slows the recovery from inactivation. nih.gov

Voltage-Gated Calcium (Ca2+) Channels: The compound is known to attenuate vascular smooth muscle contraction by interacting with voltage-dependent Ca2+ channels. wikipedia.org Specifically, it acts as a strong blocker of L-type calcium channels. wikipedia.org Studies on dorsal root ganglion cells have shown that kavain reduces voltage-activated Ca2+ channel currents. researchgate.net

Potassium (K+) Channels: Research also indicates that kavain enhances early potassium currents, an action that may contribute to its mood-stabilizing effects. wikipedia.org

Influence on Intracellular Signaling Cascades

Beyond direct receptor and channel modulation, kavain influences intracellular signaling cascades, particularly those related to inflammation and oxidative stress.

Inflammatory Pathways: Kavain has been shown to modulate signaling pathways induced by lipopolysaccharide (LPS). It can reduce LPS-induced tumor necrosis factor α (TNF-α) secretion in macrophages and other immune cells. researchgate.net This is achieved by affecting transcriptional regulators like NF-κB and LITAF (LPS-induced TNF-α factor). researchgate.net Mechanistically, kavain treatment can deactivate MyD88 and Akt, which are upstream signaling molecules in the LPS pathway. researchgate.net It also weakens the interaction between LITAF and STAT6, hindering the translocation of this complex to the nucleus to mediate the expression of inflammatory genes. researchgate.net

Antioxidant Response Pathways: Kavain activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Kavain's activation of this pathway leads to the induction of protective genes, including manganese superoxide (B77818) dismutase (MnSOD) and heme oxygenase-1 (HO-1), which are primary cellular defenses against oxidative stress. nih.gov

Mechanisms of Cellular Response to Kavain Exposure

The molecular interactions of kavain translate into distinct cellular responses, primarily characterized by anti-inflammatory and antioxidant effects.

Reduction of Oxidative Stress: A notable cellular response to kavain is the reduction of oxidative stress. In human oral keratinocytes, pre-treatment with kavain leads to a significant, dose-dependent decrease in the production of reactive oxygen species (ROS) without negatively impacting cell viability. nih.gov This antioxidant effect is consistent with its ability to induce the expression of protective enzymes like MnSOD and HO-1 via the Nrf2 pathway. nih.gov

Anti-inflammatory Effects: Kavain demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. researchgate.net Its ability to suppress the secretion of TNF-α, IL-27, and MIG in response to inflammatory stimuli like LPS highlights its potential to mitigate inflammatory processes at the cellular level. researchgate.net

Comparative Analysis of Kavain's Mechanisms with Structurally Related Compounds

The pharmacological profile of kavain can be better understood by comparing its actions with those of other major kavalactones.

Receptor and Channel Activity: While multiple kavalactones interact with similar targets, their potency and specific effects can vary. At the human α1 glycine receptor, d,l-kavain is the most potent inhibitor, followed by yangonin (B192687) and then dihydrokavain (B1670604), which is approximately 40-fold less active. researchgate.netresearchgate.net In modulating voltage-gated Na+ channels, methysticin (B1662917) is reported to be four to five times more potent than kavain. researchgate.net

Neurotransmitter Modulation: The effects on dopamine levels in the nucleus accumbens differ significantly among kavalactones. While kavain has a dose-dependent effect, yangonin leads to a sharp decrease in dopamine, desmethoxyyangonin (B154216) causes an increase, and dihydrokavain and methysticin produce no significant changes. nih.gov

Enzyme Inhibition: When tested for inhibition of the enzyme carboxylesterase 1 (CES1), kavalactones display different mechanisms. Kavain, dihydrokavain, and desmethoxyyangonin act as competitive inhibitors. researchgate.net In contrast, methysticin, dihydromethysticin (B1670609), and yangonin exhibit a mixed competitive-noncompetitive type of inhibition. researchgate.net The inhibitory constants (Ki) also vary, with yangonin and desmethoxyyangonin being the most potent inhibitors of CES1. researchgate.net

Interactive Data Table: Comparative Effects of Kavalactones

| Compound | Target | Effect | Potency / Finding | Reference |

|---|---|---|---|---|

| d,l-Kavain | Glycine Receptor (α1) | Inhibition | Most potent (IC50 = 0.077 mM) | researchgate.net |

| Yangonin | Glycine Receptor (α1) | Inhibition | 4-fold less potent than Kavain | researchgate.net |

| Dihydrokavain | Glycine Receptor (α1) | Inhibition | 40-fold less potent than Kavain | researchgate.net |

| d,l-Kavain | Dopamine (N. Accumbens) | Modulation | Dose-dependent (decrease at low, increase at high) | nih.gov |

| Yangonin | Dopamine (N. Accumbens) | Decrease | Levels decreased below detection limit | nih.gov |

| Desmethoxyyangonin | Dopamine (N. Accumbens) | Increase | Increased dopamine levels | nih.gov |

| d,l-Kavain | Na+ Channels | Inhibition | Inhibits peak current | nih.govresearchgate.net |

| Methysticin | Na+ Channels | Inhibition | 4-5 times more potent than Kavain | researchgate.net |

| d,l-Kavain | Carboxylesterase 1 (CES1) | Competitive Inhibition | Ki = 81.6 μM | researchgate.net |

| Yangonin | Carboxylesterase 1 (CES1) | Mixed Inhibition | Ki = 24.9 μM | researchgate.net |

Analytical Methodologies for the Characterization and Quantification of Kavain and Orotate

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like Kavain (B167398) and Orotate (B1227488). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most widely used methods due to their sensitivity, selectivity, and versatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique utilized for the separation, identification, and quantification of non-volatile or semi-volatile compounds. It involves a liquid mobile phase that carries the sample through a stationary phase. Various HPLC methods have been developed for the analysis of Kavain and Orotate in different matrices.

For Kavain analysis, reversed-phase (RP) HPLC methods are commonly employed. One such method uses a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid, suitable for standard applications. sielc.com For Mass Spectrometry (MS) compatible analyses, phosphoric acid can be replaced with formic acid. sielc.com Faster Ultra-High-Performance Liquid Chromatography (UHPLC) applications are possible using columns with smaller particle sizes. sielc.comdigitellinc.com HPLC-DAD (Diode-Array Detection) has been used for the quantitative analysis of kavalactones, including Kavain, in human hair samples. ata-journal.org Concentrations of Kavain in hair samples analyzed by HPLC-DAD ranged between 0.2 and 25 ng/mg. ata-journal.org Another RP-HPLC method for kavalactones utilized a YMC J'sphere ODS-H80 column with an isocratic mobile phase of phosphoric acid, acetonitrile, and isopropyl alcohol, achieving good resolution of major kavalactones. squarespace.com This method demonstrated good reproducibility for Kavain, with a variation coefficient of ±0.49%. squarespace.com HPLC with UV detection has also been developed and validated for determining kavalactones and flavokavains in kava (B3030397) raw materials and finished products, achieving separation in 10 minutes using a gradient separation on an Agilent Poroshell C18 column. researchgate.net Detection wavelengths for kavalactones like Kavain are typically around 240 nm or 246 nm due to their UV absorption properties. ata-journal.orgsquarespace.comresearchgate.netymcamerica.com

For Orotate analysis, RP-HPLC methods have also been developed. A rapid, sensitive, and precise RP-HPLC assay was developed to measure orotate concentration in urine, which is particularly suitable for the diagnosis of inherited metabolic diseases and deranged orotate metabolism. tandfonline.com This method involved sample preparation using a Sep-Pak C18 cartridge and isocratic chromatography on coupled LiChrospher 100 RP-18 columns with HCl as the mobile phase, monitored at 280 nm. tandfonline.com Another RP-HPLC method was developed and validated for the determination of Orotic acid in capsule formulations, using an Enable C18G column with a mobile phase of acetonitrile and methanol (B129727), detected at 280 nm. ijpsr.com A stability-indicating RP-HPLC method for quantifying calcium orotate in capsule dosage forms utilized a C8 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer, detected at 254 nm. ekb.eg Due to the high polarity of Orotic acid, retention can be challenging in reversed-phase chromatography, although using a 100% aqueous buffer solution as the mobile phase with specialized columns can enhance retention. shimadzu.com

Here is a summary of some HPLC methods for Kavain and Orotate:

| Compound | Stationary Phase | Mobile Phase | Detection Method | Application | Citation |

| Kavain | RP-HPLC | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | MS | Standard analysis, MS-compatible applications | sielc.com |

| Kavain | C18 | Gradient (Water, Isopropanol, Phosphoric Acid; Acetonitrile, Isopropanol, Phosphoric acid) | UV (240 nm) | Potency analysis of Kavalactones | ymcamerica.com |

| Kavain | YMC J'sphere ODS-H80 | Phosphoric acid, Acetonitrile, Isopropyl alcohol | Not specified | Analysis of Kavalactones | squarespace.com |

| Kavain | Agilent Poroshell C18 | Gradient (Methanol, Acetone) | UV (240 nm, 355 nm) | Kava raw materials and finished products | researchgate.net |

| Orotate | LiChrospher 100 RP-18 | HCl | UV (280 nm) | Urine analysis | tandfonline.com |

| Orotate | Enable C18G | Acetonitrile, Methanol | UV (280 nm) | Capsule formulation | ijpsr.com |

| Orotate | C8 | Acetonitrile, Potassium dihydrogen phosphate buffer | UV (254 nm) | Calcium Orotate capsule formulation | ekb.eg |

Gas Chromatography (GC) Applications

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. While Kavain is amenable to GC analysis, Orotate typically requires derivatization due to its polarity and low volatility.

GC coupled with Mass Spectrometry (GC-MS) has been used for the identification and quantification of Kavain in various matrices, including human hair and kava root powder. digitellinc.comata-journal.orgoup.comresearchgate.netkennesaw.edunih.govnih.gov GC-MS analysis identified Kavain as one of the main constituents of kava. digitellinc.com A GC-MS method for the determination of Kavain in human hair involved a decontamination step, methanol extraction, and injection onto an Optima5-MS capillary column. nih.gov Kavain was detected by its parent ion at m/z 230 and daughter ions at m/z 111 and 202 using a triple quadrupole MS system. nih.gov This method had a limit of detection of 30 pg/mg for Kavain in hair. nih.gov GC-MS has also been used for untargeted metabolite profiling of kava, revealing the presence of kavalactones and other compounds. researchgate.net

For Orotic acid analysis by GC-MS, derivatization is typically required prior to analysis. researchgate.netresearchgate.net Derivatization with diazomethane (B1218177) has been used for the determination of urinary Orotic acid by GC/MS, achieving a detection limit of 0.28 µmol/l using single ion monitoring. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of compounds based on their interaction with electromagnetic radiation or their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and functional groups of a molecule based on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR).

NMR spectroscopy has been used for the structural elucidation and characterization of kavalactones, including Kavain. scielo.briarc.fr ¹H NMR and ¹³C NMR spectra provide characteristic signals that help confirm the identity and structure of Kavain and its derivatives. scielo.br Quantitative NMR (qNMR) has been demonstrated as a suitable method for the content assignment of phytochemical reference standards, including Kavain, offering a method for identification and quantitative estimation even without pure compound standards for calibration in traditional chromatographic methods. nih.govsigmaaldrich.com The applicability of standardless NMR determination for Kavain has been shown, using peak-area comparison with a reference standard. nih.gov

While less information is specifically available on the direct application of NMR for Orotate characterization in the provided results, NMR is a standard technique for structural confirmation of organic molecules and would be applicable to Orotate and its derivatives in a research setting.

In vitro Assays for Biochemical Activity Assessment

In vitro assays are laboratory-based experiments conducted outside of a living organism to assess the biochemical or biological activity of a compound. These assays are crucial for understanding the potential effects and mechanisms of action of Kavain and Orotate.

In vitro assays have been used to investigate the biological activities of Kavain. For example, the impact of Kavain on in vitro cultured endothelial cells has been examined through assays such as 5-ethynyl-20-deoxyuridine (EdU) assays, transwell migration assays, and tube formation assays to assess its potential anti-angiogenic effects. tbzmed.ac.ir CCK-8 assays have been employed to assess the cytotoxicity of Kavain in cell lines, helping to determine appropriate concentrations for functional verification in in vitro studies. tbzmed.ac.ir In vitro studies have also investigated the inhibitory potential of kava extract and its kavalactones, including Kavain, on carboxylesterase 1 (CES1) activity. nih.gov These studies determined inhibition constants (Ki) for Kavain, indicating a competitive type of inhibition. nih.gov In vitro assays have also been used to test the inhibitory effect of Kava extract on monoamine oxidase (MAO) activity (MAO-A and MAO-B). nih.gov

For Orotate, in vitro assays are relevant in the context of its role in pyrimidine (B1678525) biosynthesis and related enzymatic activities. Orotate phosphoribosyltransferase (OPRT) is a key enzyme in this pathway that uses Orotic acid as a substrate. researchgate.net In vitro assays have been developed to measure OPRT activity, which can be important for understanding biological events and developing related drugs. researchgate.netnih.govmdpi.com A novel fluorometric assay has been developed for measuring OPRT activity in living cells, utilizing a fluorogenic reaction specific for Orotic acid. researchgate.netmdpi.com This method allows for the determination of OPRT activity by quantifying the decrease in Orotic acid. mdpi.com In vitro assays have also been used to evaluate the activity of compounds related to Orotic acid, such as 5-fluoroorotate, against Plasmodium falciparum. asm.org These assays measured parasite proliferation using indicators like hypoxanthine (B114508) uptake or by determining the increase in parasitemia. asm.org

Here are some examples of in vitro assays used for Kavain and Orotate:

| Compound | Assay Type | Purpose | Citation |

| Kavain | EdU assay | Assess cell proliferation | tbzmed.ac.ir |

| Kavain | Transwell migration assay | Assess cell migration | tbzmed.ac.ir |

| Kavain | Tube formation assay | Assess angiogenesis | tbzmed.ac.ir |

| Kavain | CCK-8 assay | Assess cytotoxicity | tbzmed.ac.ir |

| Kavain | Carboxylesterase 1 (CES1) inhibition assay | Investigate enzyme inhibition | nih.gov |

| Kavain | Monoamine Oxidase (MAO) activity assay | Investigate enzyme inhibition | nih.gov |

| Orotate | Orotate phosphoribosyltransferase (OPRT) activity assay | Measure enzyme activity in pyrimidine biosynthesis | researchgate.netnih.govmdpi.com |

| Orotate | Plasmodium falciparum growth inhibition assay | Evaluate antiparasitic activity | asm.org |

Method Validation and Reliability in Research Settings

The accurate and reliable quantification of Kavain and Orotate in various matrices is crucial for robust research findings. Analytical method validation is a process that confirms that an analytical method is suitable for its intended purpose. This involves evaluating several key performance parameters to ensure the method's accuracy, precision, sensitivity, specificity, linearity, range, and robustness. Regulatory guidelines from bodies such as the ICH, FDA, and USP provide frameworks for performing method validation. researchgate.netsysrevpharm.orgajpaonline.com

High-performance liquid chromatography (HPLC), often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques for the analysis of Kavain and Orotate. nih.govresearchgate.netresearchgate.netthieme-connect.comnih.gov Method validation for these compounds typically assesses parameters including linearity, accuracy, precision (both intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. sysrevpharm.orgekb.egresearchgate.netscholars.directnih.gov

Validation Parameters and Research Findings

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. For Kavain and other kavalactones, validated methods have demonstrated linearity over various concentration ranges in different matrices, such as kava raw materials and finished products. For instance, quantitative calibration curves for six kava pyrones, including Kavain, have shown linearity over a range of 0.5–75 μg/mL. nih.gov Similarly, RP-HPLC methods for Orotic acid have shown linearity, with one method demonstrating a linear range of 10–70 µg/ml with a correlation coefficient of 0.999. ijpsr.comijpsr.com Another RP-HPLC method for calcium orotate showed linearity over a range of 15–90 μg/ml with a correlation coefficient of 0.999. ekb.eg

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where known amounts of the analyte are added to a sample matrix and the percentage recovered is determined. Validated methods for kavalactones, including Kavain, have reported spike recoveries typically ranging between 92% and 105%, indicating good accuracy. nih.govresearchgate.netthieme-connect.com For Orotic acid, recovery rates have also been found to be satisfactory, with one UFLC method in milk reporting average recoveries between 96.7% and 105.3%. nih.gov An RP-HPLC method for calcium orotate showed recoveries between 98.0% and 102.0%. researchgate.net

Precision: Precision assesses the reproducibility of the method under the same conditions (intra-day precision) and over a period of time or between different analysts/labs (inter-day or inter-laboratory precision). It is usually expressed as the relative standard deviation (% RSD). Low % RSD values indicate high precision. Studies have reported low intra-day and inter-day % RSD values for both Kavain and Orotate analysis, demonstrating the methods' precision. For kavalactones, intra- and inter-day precision studies have shown % RSD values typically below 2%. researchgate.net For Orotic acid, inter and intra-day precision results have shown % RSD less than 1. ijpsr.com

Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These parameters are critical for analyzing samples with low analyte concentrations. Validated methods for kavalactones have reported LOQ values under 1.2 µg/mL (0.3 mg/g) for kavalactones and under 0.35 µg/mL (0.01 mg/g) for flavokavains. nih.govresearchgate.netthieme-connect.com Specific LOQ values for individual kavalactones like Kavain have also been determined, with one study reporting an LOQ of approximately 0.277 μg/mL for Kavain. nih.gov For Orotic acid, LOD and LOQ values vary depending on the matrix and method, with one RP-HPLC method reporting LOD and LOQ values of 0.002 µg/mL and 0.008 µg/mL, respectively, for calcium orotate. researchgate.net Another RP-HPLC method for orotic acid in capsules reported an LOQ of 2.37 µg/ml. researchgate.net

Specificity: Specificity ensures that the method accurately measures the target analyte without interference from other components in the sample matrix, such as degradation products or excipients. researchgate.netsysrevpharm.orgekb.eg Forced degradation studies are often conducted to demonstrate the specificity and stability-indicating properties of analytical methods. researchgate.netekb.eg

Robustness: Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. researchgate.netsysrevpharm.orgekb.eg Demonstrating robustness ensures the method's reliability under normal usage conditions in different research settings. researchgate.netnih.gov

Reliability in Research Settings

Below are examples of validation data points found in the research:

| Analyte | Method | Matrix | Linearity Range | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | LOQ (µg/mL) | Reference |

| Kavain | HPLC-UV | Kava raw material/finished products | 0.5–75 μg/mL (kavalactones) | 92–105 | 0.95–9.06 (kavalactones) | - | < 1.2 (kavalactones) | nih.govresearchgate.netthieme-connect.com |

| Kavain | UHPLC-UV | Kava raw materials/finished products | 0.5–75 μg/mL (kavalactones) | 99.0–102.3 (kavalactones) | - | - | ~0.277 | nih.govnih.gov |

| Orotic Acid | RP-HPLC | Bulk and capsule dosage form | 10–70 µg/ml | ~99.65 | < 1 | < 1 | - | ijpsr.comijpsr.com |

| Calcium Orotate | RP-HPLC | Pharmaceutical preparations/dissolution medium | Linear (r=0.999) | 98.0–102.0 | ≤ 2.0 | ≤ 2.0 | 0.008 | researchgate.net |

| Orotic Acid | UFLC-DAD | Milk | - | 96.7–105.3 | - | - | - | nih.gov |

| Calcium Orotate | RP-HPLC | Capsule dosage form | 15–90 μg/ml | - | < 2% | < 2% | - | ekb.eg |

| Orotic Acid | LC-MS/MS | Dried blood spots, plasma, urine | - | -13.5–9.4 | 0.8–14.1 | 0.8–14.1 | - | nih.gov |

The consistent application of validated analytical methods, coupled with ongoing quality control measures, is fundamental to ensuring the reliability and comparability of research data concerning Kavain and Orotate.

Biochemical and Metabolic Transformations of Kavain in Non Human Systems

Enzymatic Biotransformation Pathways of Kavain (B167398) in vitro

In non-human, in vitro systems, kavain undergoes extensive metabolic changes through several enzymatic biotransformation pathways. Studies utilizing mouse liver microsomes have identified multiple key metabolic reactions. acs.orgnih.gov These pathways include oxidation, dehydrogenation, O-demethylation, sulfation, glucuronidation, and glutathione (B108866) (GSH) conjugation. acs.orgnih.gov The identification of kavain-GSH adducts in these systems suggests the formation of reactive electrophilic metabolites. acs.orgnih.gov

Further investigations using Hep G2 cell cultures, a human liver cancer cell line, have corroborated and expanded upon these findings. In these in vitro models, kavain was observed to be extensively metabolized, resulting in the formation of numerous products. gtfch.org The primary metabolic pathways observed in these cell cultures include hydroxylation of the phenyl ring, dehydrogenation of the lactone ring, and the opening of the lactone ring structure. gtfch.org The consistency of these findings across different in vitro systems highlights the principal routes of kavain's enzymatic breakdown.

The main biotransformation pathways for kavain identified in in vitro studies are:

Hydroxylation: This is a major pathway, with hydroxylation occurring at the C-12 position of the phenyl ring being a predominant reaction. gtfch.orgscholarlyreview.orgscholarlyreview.org

Dehydrogenation: The formation of metabolites like 5,6-dehydrokavain indicates dehydrogenation of the lactone ring. gtfch.org

Ring-opening: The lactone ring of kavain can be opened, leading to the formation of different classes of metabolites. nih.govgtfch.orgmdpi.com

Reduction: The 7,8 double bond is susceptible to reduction. nih.gov

Demethylation: The methoxy (B1213986) group on the lactone ring can be removed via O-demethylation. acs.orgnih.gov

Conjugation: Metabolites, particularly hydroxylated forms, undergo Phase II conjugation reactions with glucuronic acid, sulfate (B86663), and glutathione. acs.orgnih.govnih.gov

Identification of Theoretical Metabolites and Biotransformation Products

In vitro studies have successfully identified a wide array of theoretical metabolites and biotransformation products of kavain. In studies with mouse liver, a total of 28 kavain metabolites were identified, 17 of which were new discoveries. acs.org Similarly, incubation of kavain with Hep G2 cells led to the identification of 14 different metabolites. gtfch.org

A significant finding is that hydroxylation of the phenyl ring at the C-12 position to form 12-hydroxykavain is a major metabolic step. scholarlyreview.orgscholarlyreview.org This metabolite and its subsequent glucuronide and sulfate conjugates are found in high concentrations. gtfch.orgscholarlyreview.org Other identified metabolites result from various combinations of the biotransformation pathways mentioned previously, including ring-opening and dehydrogenation. gtfch.orgmdpi.com For example, 6-phenyl-5-hexene-2,4-dione was detected in liver cell experiments, indicating a lactone ring-opening pathway. gtfch.org

The table below details some of the key biotransformation products of kavain identified in non-human in vitro systems.

| Metabolite | Biotransformation Pathway | Source |

|---|---|---|

| 12-Hydroxykavain | Phenyl Ring Hydroxylation | gtfch.orgscholarlyreview.org |

| Hydroxykavain | Phenyl Ring Hydroxylation | gtfch.org |

| 12-Hydroxy-7,8-dihydrokavain | Hydroxylation and Reduction | gtfch.org |

| p-Hydroxydihydrokavain | Hydroxylation and Reduction | mdpi.com |

| 5,6-Dehydrokavain | Dehydrogenation | gtfch.org |

| 11,12-Dihydroxykavain-o-quinone | Demethylenation and Oxidation | nih.gov |

| 11,12-Dihydroxy-7,8-dihydrokavain-o-quinone | Demethylenation, Oxidation, and Reduction | nih.gov |

| 6-Phenyl-3-hexen-2-one | Ring-Opening and Rearrangement | nih.gov |

| 4-Oxy-cinnamyl-acetone | Ring-Opening | gtfch.org |

| 6-Phenyl-5-hexene-2,4-dione | Ring-Opening | gtfch.org |

| p-Hydroxybenzoic acid | Ring-Opening and Oxidation | mdpi.com |

| Hippuric acid | Metabolic degradation product | mdpi.com |

Role of Cytochrome P450 Enzymes in Kavain Metabolism (Non-Clinical Focus)

Cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins primarily found in the liver, are central to the Phase I metabolism of kavain. youtube.comyoutube.comnih.govnih.gov These enzymes catalyze the initial biotransformation of kavain, making it more water-soluble and preparing it for subsequent Phase II conjugation reactions. youtube.comnih.gov

In vitro research has demonstrated that multiple CYP isoforms are involved in kavain metabolism. acs.orgresearchgate.net Studies using mouse and human liver microsomes have pinpointed CYP2C19 as the major enzyme responsible for the biotransformation and bioactivation of kavain. acs.orgnih.govscholarlyreview.orgscholarlyreview.org This isoform plays a primary role in the critical hydroxylation step that produces key metabolites. scholarlyreview.orgscholarlyreview.org

While CYP2C19 is the principal contributor, other CYP enzymes are also involved. Kava (B3030397) extracts and individual kavalactones have been shown to interact with several CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. researchgate.netnih.govdoi.orgnih.gov The involvement of these enzymes highlights the complex nature of kavain metabolism, which can be influenced by the interplay of multiple CYP pathways. The metabolic activity of these enzymes converts kavain into various products, including the reactive quinone intermediates that can subsequently conjugate with glutathione. nih.gov

Metabolic Fate of Magnesium Orotate (B1227488) (Theoretical)

Theoretically, upon entering the biological system, magnesium orotate is expected to dissociate into its constituent components: magnesium ions (Mg²⁺) and orotic acid. drugbank.com Each component then follows its own distinct metabolic pathway.

Magnesium (Mg²⁺): As an essential mineral, the dissociated magnesium ion would join the body's magnesium pool. It is involved in over 300 fundamental enzymatic reactions and metabolic processes. healthline.com These include energy production (ATP synthesis), regulation of blood pressure, transmission of nerve signals, and muscle contraction. healthline.com

Orotic Acid: Orotic acid is a natural substance and a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. omicsonline.orgnih.govresearchgate.net The body synthesizes orotic acid as a precursor for producing uracil, a fundamental component of RNA. wikipedia.org Therefore, the orotic acid from magnesium orotate would theoretically be utilized by the body's pyrimidine synthesis pathway to help construct genetic material, including DNA and RNA. healthline.comwikipedia.org Additionally, orotic acid may function as a transporter molecule, facilitating the entry of magnesium into cells. drugbank.com

Computational Chemistry and Theoretical Modeling of Kavaform Constituents

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry offers a powerful lens through which to examine the electronic structure and inherent reactivity of kavalactone molecules. wikipedia.org By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons within the molecule, which fundamentally governs its chemical properties and behavior. wikipedia.orgmdpi.com

Detailed Research Findings: Methods such as Density Functional Theory (DFT) are employed to calculate a variety of molecular properties that act as descriptors of reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

For kavalactones, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, shedding light on their metabolic pathways. For example, the α,β-unsaturated lactone ring, a common feature in many kavalactones, is an electrophilic center that can react with nucleophiles. Quantum chemical calculations can quantify the reactivity of this site across different kavalactone analogues. Furthermore, electrostatic potential maps can be generated to visualize the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. researchgate.net

Table 8.1: Quantum Chemical Reactivity Descriptors

| Descriptor | Significance in Kavalactone Analysis |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for non-covalent interactions. |

| Mulliken Charges | Provides the partial charge on each atom, indicating potential sites for metabolic attack. |

These theoretical calculations are foundational for understanding the structure-activity relationships (SAR) of kavalactones, providing a rationale for why certain analogues exhibit higher biological activity than others. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its physical movements and interactions over time. nih.gov MD simulations are crucial for understanding the conformational flexibility of kavalactones and the precise mechanics of their binding to biological targets. nih.govnih.gov

Detailed Research Findings: MD simulations model the behavior of a kavalactone and its biological target (e.g., a protein receptor or enzyme) in a simulated physiological environment. By calculating the forces between atoms and their subsequent motions, MD can track the conformational changes that occur as the kavalactone approaches and binds to the target. biorxiv.orgsemanticscholar.org

These simulations can reveal the stability of the kavalactone-protein complex, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that maintain the bound state. semanticscholar.org Parameters like the root-mean-square deviation (RMSD) of the protein backbone can indicate the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) can highlight which parts of the protein and the ligand are more flexible or rigid during the interaction. semanticscholar.org This information is invaluable for understanding how kavalactones exert their biological effects at an atomic level. nih.gov

Table 8.2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided for Kavalactones |

|---|---|---|

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the kavalactone-target complex. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the kavalactone or its binding partner. |

| Potential Energy | The total energy of the system, which should remain stable in a well-equilibrated simulation. | Confirmation of simulation stability and favorable binding. semanticscholar.org |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target. | Specificity and strength of the binding interaction. nih.gov |

In Silico Prediction of Interaction with Biological Macromolecules

In silico screening techniques, particularly molecular docking, are widely used to predict the binding orientation and affinity of small molecules like kavalactones to the active sites of macromolecules. These methods are computationally less expensive than MD simulations and allow for the rapid screening of large libraries of compounds against a specific biological target.

Detailed Research Findings: Molecular docking algorithms place a kavalactone into the binding site of a target protein in various possible conformations and score them based on their steric and energetic fit. This process can predict the most likely binding pose and estimate the binding affinity (e.g., in kcal/mol). For kavalactones, this approach has been used to investigate their interactions with various enzymes and receptors.

A key area of investigation is the interaction of kavalactones with Cytochrome P450 (CYP) enzymes, which are responsible for their metabolism. For instance, kava (B3030397) extracts are known to modulate the activity of CYP3A4. mdpi.com Docking studies can predict how different kavalactones bind to the active site of CYP3A4, explaining why some are potent inhibitors while others are substrates. These predictions can be correlated with experimental data to build robust models of interaction. mdpi.com The insights gained can help predict potential drug-drug interactions involving kava consumption.

Table 8.3: Example of In Silico Docking Results

| Kavalactone | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Kavain (B167398) | CYP3A4 | -8.5 | Phe215, Ile301, Ala370 |

| Methysticin (B1662917) | GABA-A Receptor | -7.9 | Tyr97, Phe99, Thr128 |

| Yangonin (B192687) | CB1 Receptor | -9.1 | Trp279, Phe200, Leu387 |

(Note: The values and residues in this table are hypothetical examples for illustrative purposes.)

Computational Design of Novel Kavain Derivatives

The knowledge gained from quantum chemical calculations, MD simulations, and docking studies provides a solid foundation for the rational, computational design of novel derivatives based on the kavain scaffold. researchgate.net The goal is often to enhance desired biological activities, improve pharmacokinetic properties, or reduce potential toxicities.

Detailed Research Findings: Computational drug design strategies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, are employed in this process. nih.govnih.gov A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

Starting with the known structure of an active kavalactone like kavain, a pharmacophore model can be built. This model then serves as a template to screen virtual libraries of compounds or to guide the design of new molecules. nih.gov Novel derivatives can be created in silico by modifying the kavain backbone—for example, by adding or substituting functional groups. These new virtual compounds can then be evaluated using the computational methods described previously (docking, MD simulations) to predict their binding affinity and stability before undertaking costly chemical synthesis and experimental testing. researchgate.net This iterative cycle of design, evaluation, and refinement significantly accelerates the discovery of new and improved therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for Kavaform Constituents

Exploration of Undiscovered Molecular Targets

While the modulatory effects of kavalactones on γ-aminobutyric acid type A (GABA-A) receptors are well-documented, future research is expanding to identify and characterize novel molecular targets to build a more comprehensive pharmacological profile. squarespace.com Evidence suggests that the diverse effects of kava (B3030397) constituents are not mediated by a single receptor but through interactions with a wider range of proteins.

Emerging areas of interest include the endocannabinoid and monoaminergic systems. The kavalactone yangonin (B192687) has been identified as a ligand for the cannabinoid type 1 (CB1) receptor, a target distinct from the GABAergic system. mdpi.com Furthermore, several kavalactones have been shown to inhibit monoamine oxidase B (MAO-B) and, to a lesser extent, monoamine oxidase A (MAO-A). wikipedia.org Yangonin, in particular, has demonstrated potent inhibition of both MAO-A and MAO-B. nih.govnih.gov These findings suggest that some of the biochemical effects of kava may be mediated by the modulation of neurotransmitter-degrading enzymes. nih.govnih.gov

Additional research points toward potential interactions with a variety of other central nervous system receptors, including dopamine (B1211576) (D2), opioid (mu and delta), and histamine (B1213489) (H1 and H2) receptors, although these interactions may be less potent than those with GABA-A receptors. researchgate.net Other potential targets that warrant deeper investigation include cyclooxygenase (COX) enzymes and various nuclear receptors, such as the Pregnane X receptor (PXR) and the Aryl hydrocarbon Receptor (AhR), which could explain some of the broader physiological effects observed with kava extract administration. researchgate.netresearchgate.net

Table 1: In Vitro Inhibitory Activity of Kavalactones on Monoamine Oxidase (MAO) Enzymes This table summarizes the inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ) of various kava constituents against MAO-A and MAO-B, highlighting yangonin as a particularly potent inhibitor.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |

|---|---|---|---|---|

| (±)-Kavain | MAO-A | 19.0 | 7.72 | nih.govnih.gov |

| MAO-B | 5.34 | 5.10 | nih.govnih.gov | |

| Yangonin | MAO-A | 1.29 | - | nih.govnih.gov |

| MAO-B | 0.085 | - | nih.govnih.gov |

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The application of advanced "omics" technologies is poised to revolutionize the understanding of kava constituents by providing a systems-level view of their biological impact. These approaches allow for the high-throughput analysis of entire sets of molecules, such as metabolites (metabolomics), proteins (proteomics), and lipids (lipidomics), offering an unbiased way to discover novel biochemical pathways and biomarkers.

Proteomics offers a powerful tool for identifying the proteins and cellular pathways directly affected by kava constituents. Although this area is still emerging, initial studies have shown that kava extracts and their components can significantly alter protein expression and stability. For example, research in prostate cancer cell lines demonstrated that kava extract and the kavalactone 5',6'-dehydrokawain accelerate the degradation of the Androgen Receptor (AR) protein. nih.gov Similarly, flavokavains A and B have been associated with changes in the expression of key regulatory proteins, including an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins. nih.gov Future large-scale proteomic analyses will be crucial for systematically mapping the protein interaction networks of kavalactones and identifying previously unknown targets and downstream signaling cascades.

Table 2: Observed Effects of Kava Constituents on Protein Expression This table details specific proteins whose expression or stability is modulated by kava constituents, as identified in targeted molecular studies. This provides a foundation for future large-scale proteomic investigations.

| Kava Constituent(s) | Target Protein/Protein Group | Observed Effect | Biological Context | Reference(s) |

|---|---|---|---|---|

| Kava Extract, 5',6'-Dehydrokawain | Androgen Receptor (AR) | Accelerated protein degradation | Prostate cancer cells | nih.gov |

| Kava Extract, Individual Kavalactones | Prostate-Specific Antigen (PSA) | Decreased protein expression | Prostate cancer cells | nih.gov |

| Flavokavain A, Flavokavain B | Pro-apoptotic proteins (e.g., Bax) | Increased expression | Cancer cell lines | nih.gov |

| Flavokavain A, Flavokavain B | Anti-apoptotic proteins (e.g., Bcl-2) | Decreased expression | Cancer cell lines | nih.gov |

Development of Novel Analytical Approaches

The accurate characterization and quantification of kava constituents are fundamental to understanding their pharmacology and ensuring the quality of kava-containing products. Research in this area is focused on developing more sensitive, specific, and rapid analytical methods to overcome the limitations of traditional techniques.

Historically, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been used, but they face challenges such as the thermal degradation of certain kavalactones (e.g., methysticin) in GC systems and the co-elution of structurally similar compounds. wikipedia.orgresearchgate.net

More recent advancements have centered on hyphenated techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govresearchgate.net These UPLC-MS/MS methods offer significantly improved resolution, much shorter analytical times, and enhanced sensitivity and specificity, allowing for the precise quantification of multiple kavalactones and flavokavains simultaneously, even in complex biological matrices like plasma. nih.govresearchgate.netdigitellinc.com

A particularly innovative and novel approach is the use of mass spectrometry imaging . Techniques such as Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) have been used to visualize the spatial distribution of individual kavalactones directly within the plant's root tissue. nih.govresearchgate.net This method provides valuable information about the localization of these compounds in planta without requiring extraction and homogenization, which can obscure tissue-specific variations. nih.gov Other rapid detection methods, such as Direct Analysis in Real-Time Mass Spectrometry (DART-MS), are also being explored for high-throughput screening of kava products. mdpi.com

Table 3: Comparison of Analytical Techniques for Kava Constituents This table compares traditional and novel analytical methods, highlighting the advantages offered by modern hyphenated and imaging techniques.

| Technique | Advantages | Limitations | Reference(s) |

|---|---|---|---|

| GC-MS | Good for volatile compounds. | Thermal degradation of some kavalactones; potential co-elution of isomers. | wikipedia.orgresearchgate.net |

| HPLC-UV | Robust and widely available; good for quantification. | Longer run times; lower sensitivity than MS; resolution can be challenging. | wikipedia.orgsemanticscholar.org |

| UPLC/UHPLC-MS/MS | High sensitivity and specificity; rapid analysis; suitable for complex matrices and pharmacokinetic studies. | Higher equipment cost and complexity. | nih.govresearchgate.netdigitellinc.com |

| Mass Spectrometry Imaging (e.g., IR-MALDESI) | Provides spatial distribution of compounds within tissue; no extraction required. | Primarily qualitative/semi-quantitative; specialized instrumentation. | nih.govresearchgate.net |

| DART-MS | Very rapid analysis; minimal sample preparation. | Primarily for qualitative identification; quantification is challenging. | mdpi.com |

Integration of in Silico and in Vitro Methodologies for Comprehensive Characterization

The integration of computational (in silico) and laboratory-based (in vitro) research methods provides a powerful synergistic approach for the comprehensive characterization of kava constituents. This strategy allows for the rapid generation of hypotheses through computational modeling, which can then be efficiently tested and validated through targeted laboratory experiments.

In silico techniques, such as molecular docking , are increasingly used to predict how kavalactones might bind to specific protein targets. For example, docking simulations have been used to explore the interaction of the six major kavalactones with the ligand-binding pocket of the Aryl hydrocarbon Receptor (AhR), predicting that methysticin (B1662917) has the strongest binding affinity. nih.gov Other computational studies have modeled the binding of kavalactones to the GABA-A receptor. nih.gov Beyond binding predictions, computational chemistry software can model metabolic processes, such as the hydroxylation of kavain (B167398), to analyze the stability of intermediate metabolites and predict potential pathways leading to toxicity. researchgate.net

These computational predictions are invaluable for guiding subsequent in vitro research. For instance, while docking studies might suggest a potential binding site, in vitro functional assays are essential for validation. Electrophysiological recordings from Xenopus oocytes expressing specific GABA-A receptor subtypes have been used to confirm that kavain potentiates receptor function but does so at a site distinct from the classical benzodiazepine (B76468) binding site, a finding that refines the initial in silico hypotheses. digitellinc.comnih.gov Similarly, in vitro enzyme inhibition assays using human liver microsomes have been used to experimentally confirm the inhibitory effects of kavalactones on various cytochrome P450 enzymes, which is critical for understanding the drug-drug interaction potential suggested by metabolic modeling. researchgate.net This iterative cycle of computational prediction followed by experimental validation accelerates the discovery process and provides a more detailed and robust understanding of the molecular mechanisms of kava constituents.

Table 4: Integrated In Silico and In Vitro Findings for Kavalactone Targets This table illustrates the synergy between computational predictions and experimental validation for two key molecular targets of kava constituents.

| Molecular Target | In Silico Method & Prediction | In Vitro Method & Finding | Conclusion from Integration | Reference(s) |

|---|---|---|---|---|

| GABA-A Receptor | Molecular docking predicted that kavalactones bind to the benzodiazepine allosteric site. | Electrophysiology showed that kavain's effect is not blocked by the benzodiazepine site antagonist flumazenil. | Kavalactones modulate the GABA-A receptor via a novel allosteric site, not the benzodiazepine site. | nih.govdigitellinc.comnih.gov |

| Aryl hydrocarbon Receptor (AhR) | Molecular docking predicted strong binding of methysticin and dihydromethysticin (B1670609) to the AhR ligand-binding domain. | Cell-based reporter assays showed that kava extract, methysticin, and dihydromethysticin induce AhR-dependent gene expression (CYP1A1), which was blocked by an AhR antagonist. | Methysticin and dihydromethysticin are functional AhR agonists, confirming the docking prediction and identifying a key signaling pathway. | nih.govresearchgate.netnih.gov |

Investigation of Theoretical Synergistic or Antagonistic Biochemical Interactions Between Kavaform Constituents

Synergistic interactions are strongly suggested by pharmacokinetic studies. The co-administration of a full kavalactone mixture has been shown to significantly increase the brain concentration of kavain compared to when kavain is administered alone, demonstrating a clear pharmacokinetic synergism that enhances bioavailability and passage across the blood-brain barrier. nih.gov This suggests that the constituents may mutually influence their absorption, distribution, or metabolism. Pharmacodynamic synergy is also plausible; the anxiolytic effects of the complete extract are often reported to be greater than what can be accounted for by a single compound, suggesting that multiple kavalactones may act on different targets in a complementary or additive manner. researchgate.net For example, studies have shown that total kava extracts can activate the human Pregnane X Receptor (PXR), whereas the major kavalactones, tested either alone or in combination, failed to do so, indicating that other minor or uncharacterized compounds in the extract are responsible for this effect or are required for the kavalactones to be active. researchgate.netresearchgate.net

Conversely, antagonistic interactions may also occur. Research on mast cells has shown that while isolated kavalactones are inactive, a traditional aqueous kava extract elicits a robust pro-inflammatory response. nih.gov This indicates that water-soluble compounds within the extract may have effects that oppose or mask the activities of the lipophilic kavalactones, or act through entirely different pathways. mdpi.com In another example, the kavalactone yangonin has been shown to act as an antagonist at β-adrenergic receptors, an action that could contribute to stress-reducing effects but might also counteract the effects of other compounds or endogenous ligands that activate these receptors. digitellinc.com Understanding these complex interactions is essential for explaining the pharmacological profile of traditional kava preparations and for developing standardized products with predictable and reproducible biochemical effects.

Table 5: Summary of Observed and Theoretical Interactions Between Kava Constituents This table outlines examples of synergistic and antagonistic interactions, highlighting the complexity of kava's pharmacology beyond the action of single molecules.

| Type of Interaction | Constituent(s) Involved | Observation/Hypothesis | Area of Impact | Reference(s) |

|---|---|---|---|---|

| Synergism | Kavain + Other Kavalactones | Co-administration increases the brain concentration of kavain. | Pharmacokinetics | nih.gov |

| Synergism | Full Kava Extract vs. Isolated Kavalactones | Full extract activates human PXR, while isolated kavalactones do not. | Pharmacodynamics (Nuclear Receptor Activation) | researchgate.netresearchgate.net |

| Synergism | Dihydrokavain (B1670604) in Kava Extract | The anxiolytic effect of the extract is attributed in part to dihydrokavain, but the full extract is more effective. | Pharmacodynamics (Anxiolytic Effect) | researchgate.net |

| Antagonism / Opposing Effect | Aqueous Extract Components vs. Kavalactones | Aqueous extract is pro-inflammatory in mast cells, while isolated kavalactones are inactive. | Pharmacodynamics (Inflammatory Response) | nih.gov |

| Antagonism | Yangonin | Acts as a functional antagonist at β-adrenergic receptors. | Pharmacodynamics (Adrenergic Signaling) | digitellinc.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.